1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-ol
Overview
Description
The compound “1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-ol” is a chemical substance with the CAS Number: 1311314-89-2 . It has a molecular weight of 348.26 . The IUPAC name for this compound is 1-{2-[(4-bromophenyl)sulfonyl]ethyl}-3-piperidinol . The physical form of this compound is a powder .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight (348.26), its physical form (powder), and its storage temperature (room temperature) .Scientific Research Applications
Anticancer Potential
- Synthesis and Evaluation as Anticancer Agents : A study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. The compounds showed strong anticancer activity relative to doxorubicin, indicating their potential as therapeutic agents in cancer treatment (Rehman et al., 2018).
Antibacterial Activity
- Synthesis and Antibacterial Study : Another research synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and screened them for antibacterial activity. The compounds exhibited moderate to significant antibacterial activity, demonstrating their potential in developing new antibacterial agents (Khalid et al., 2016).
Antioxidant and Anticholinesterase Activities
- Synthesis and Biological Activities Screening : Research focusing on the synthesis of new sulfonyl hydrazones with piperidine derivatives revealed compounds with high lipid peroxidation inhibitory activity and promising anticholinesterase activity. These findings suggest the compounds' potential in treating oxidative stress-related disorders and neurodegenerative diseases (Karaman et al., 2016).
Antimicrobial and Enzyme Inhibitory Activities
- Hydrazone Derivatives of Ethyl Isonipecotate : A study synthesized hydrazone derivatives of ethyl isonipecotate, assessing their antibacterial and α-glucosidase inhibitory activities. These compounds showed substantial antibacterial activity and potent α-glucosidase inhibition, highlighting their potential in addressing bacterial infections and managing type-2 diabetes (Munir et al., 2017).
Corrosion Inhibition
- Quantum Chemical and Molecular Dynamic Simulation Studies : The adsorption and corrosion inhibition properties of certain piperidine derivatives on iron were investigated, providing insights into their potential application in corrosion protection strategies (Kaya et al., 2016).
Safety and Hazards
For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) for “1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-ol”. The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product .
Properties
IUPAC Name |
1-[2-(4-bromophenyl)sulfonylethyl]piperidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3S/c14-11-3-5-13(6-4-11)19(17,18)9-8-15-7-1-2-12(16)10-15/h3-6,12,16H,1-2,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCOLXLVDVLUJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCS(=O)(=O)C2=CC=C(C=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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